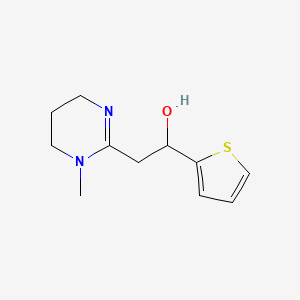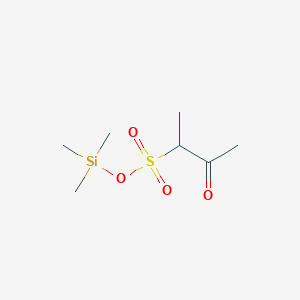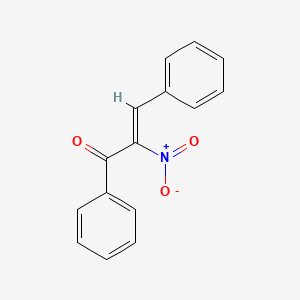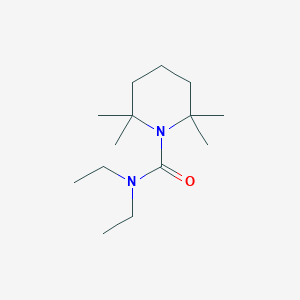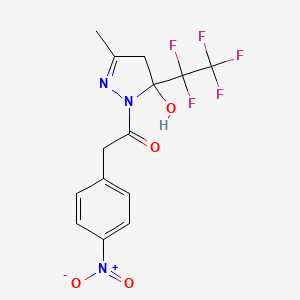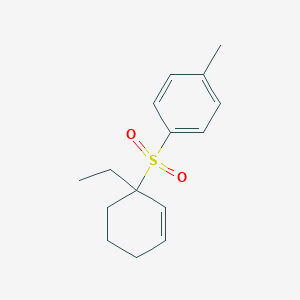
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound that features a cyclohexene ring, a sulfonyl group, and a methyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene typically involves the following steps:
Formation of the Cyclohexene Ring: Starting from a suitable cyclohexane derivative, the cyclohexene ring can be formed through dehydrogenation reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.
Formation of the Methylbenzene Ring: The methylbenzene ring can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a methyl group on the benzene ring.
1-(1-Methylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene: Similar structure with a methyl group instead of an ethyl group on the cyclohexene ring.
Uniqueness
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
89002-91-5 |
|---|---|
Fórmula molecular |
C15H20O2S |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(1-ethylcyclohex-2-en-1-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-3-15(11-5-4-6-12-15)18(16,17)14-9-7-13(2)8-10-14/h5,7-11H,3-4,6,12H2,1-2H3 |
Clave InChI |
UCIHHACXZZFEIK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


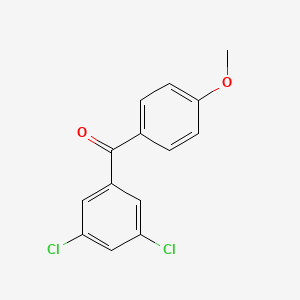
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
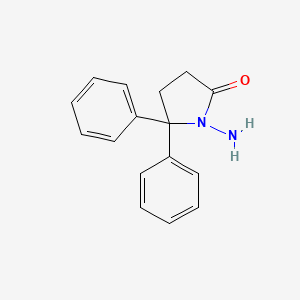
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
